molecular formula C22H21ClN4O B1678302 Psncbam-1 CAS No. 877202-74-9

Psncbam-1

Cat. No. B1678302
M. Wt: 392.9 g/mol
InChI Key: HDAYFSFWIPRJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSNCBAM-1 is a negative allosteric modulator of the cannabinoid CB1 receptor . It has the IUPAC name 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea .


Molecular Structure Analysis

The molecular formula of PSNCBAM-1 is C22H21ClN4O, and it has a molar mass of 392.89 g/mol . The SMILES string representation is Clc1ccc(NC(=O)Nc2cccc(c2)c3cccc(n3)N4CCCC4)cc1 .


Chemical Reactions Analysis

PSNCBAM-1 has been shown to block the effects induced by agonists such as CP55,940, WIN55212-2, anandamide (AEA), or 2-arachidonoyl glycerol (2-AG) in CB1 receptor yeast reporter assays .


Physical And Chemical Properties Analysis

PSNCBAM-1 is a solid powder . It has a molecular weight of 392.88 and its empirical formula is C22H21ClN4O .

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptor 1

PSNCBAM-1 has been identified as an allosteric modulator of the cannabinoid receptor 1 (CB1). Researchers have made derivatives of PSNCBAM-1 to reduce the total rings in its structure while maintaining its allosteric activity, as confirmed by binding experiments. This modification of PSNCBAM-1's structure and the exploration of its physicochemical properties indicate its potential applications in modulating CB1 receptor activity, relevant in various neurological and metabolic disorders (Dopart, Immadi, Lu, & Kendall, 2019).

Effects on Neuronal Excitability in the Central Nervous System

PSNCBAM-1's effects on CB1 ligand-mediated modulation of neuronal excitability have been investigated. The compound was found to exhibit noncompetitive antagonism in binding studies, influencing the functional efficacy of CB1 receptor ligands in the cerebellum. This suggests its potential therapeutic applications in the treatment of central nervous system diseases, as allosteric antagonism could offer alternatives to orthosteric CB1 antagonists/inverse agonists (Wang, Horswill, Whalley, & Stephens, 2011).

Structural Optimization and Pharmacological Evaluation

The structural optimization of PSNCBAM-1 led to the development of various analogs. This process aimed to identify the importance of different structural components in its activity at the CB1 receptor. The pharmacological evaluation of these analogs revealed insights into the negative allosteric modulator characteristics of PSNCBAM-1, which is critical for understanding its potential in modulating pharmacologically significant receptors (German et al., 2014).

Allosteric Properties at CB1 Receptor

Further research on PSNCBAM-1 and its analogs focused on their allosteric properties at the CB1 receptor. This study provided new insights into the structure-activityrelationships of CB1R-allosteric modulators, with PSNCBAM-1 being a reference compound. The derivatives tested showed variations in their ability to affect the binding affinity and functional activity of orthosteric ligands at CB1Rs, contributing to the understanding of allosteric modulation in the context of cannabinoid receptors and its potential therapeutic applications (Meini et al., 2020).

Safety And Hazards

PSNCBAM-1 is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYFSFWIPRJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046393
Record name 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Psncbam-1

CAS RN

877202-74-9
Record name PSNCBAM-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 877202-74-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PSNCBAM-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Psncbam-1
Reactant of Route 2
Reactant of Route 2
Psncbam-1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Psncbam-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Psncbam-1
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Psncbam-1
Reactant of Route 6
Reactant of Route 6
Psncbam-1

Citations

For This Compound
296
Citations
T Nguyen, TF Gamage, AM Decker, DB Finlay… - Bioorganic & medicinal …, 2021 - Elsevier
… Finally, the central phenyl ring of PSNCBAM-1 could be … silico studies of Org27569 and PSNCBAM-1 using the recently solved … Our results revealed that PSNCBAM-1 bound in the same …
Number of citations: 7 www.sciencedirect.com
JG Horswill, U Bali, S Shaaban, JF Keily… - British journal of …, 2007 - Wiley Online Library
… We also show that PSNCBAM-1 is active in vivo in an acute rat feeding model and believe this is the first report of a pharmacologically active CB 1 allosteric modulator offering …
Number of citations: 200 bpspubs.onlinelibrary.wiley.com
X Wang, JG Horswill, BJ Whalley, GJ Stephens - Molecular pharmacology, 2011 - ASPET
… PSNCBAM-1 was also shown to possess hypophagic activity in vivo (Horswill et al., 2007). … Therefore, we have investigated PSNCBAM-1 modulation of the effects of exogenous ligands …
Number of citations: 45 molpharm.aspetjournals.org
S Meini, F Gado, LA Stevenson, M Digiacomo… - European Journal of …, 2020 - Elsevier
… PSNCBAM-1 is a reference diaryl urea derivative that … from structural modifications of PSNCBAM-1 and its analogs … to the reference compound PSNCBAM-1) and an extension of …
Number of citations: 2 www.sciencedirect.com
S Bertini, A Chicca, F Gado, C Arena, D Nieri… - Bioorganic & medicinal …, 2017 - Elsevier
… PSNCBAM-1 template. With the aim to extend the knowledge about the structural requirements of PSNCBAM-1 … designed by introducing various modifications on PSNCBAM-1 structure. …
Number of citations: 19 www.sciencedirect.com
HM Buechler, M Sumi, IM Madhuranthakam… - bioRxiv, 2023 - biorxiv.org
… PSNCBAM-1 has not yet been evaluated for effects in models of AUD. In this study, we … the CB1 NAM, PSNCBAM-1, in rodent models of AUD using adult male mice. PSNCBAM-1 dose-…
Number of citations: 2 www.biorxiv.org
TF Gamage, CE Farquhar, TW Lefever, BF Thomas… - …, 2017 - Elsevier
… We hypothesized that PSNCBAM-1 and analogs would insurmountably antagonize receptor signaling in vitro (agonist-stimulated [ 35 S]GTPγS binding) and in vivo cannabimimetic …
Number of citations: 24 www.sciencedirect.com
R Dopart, SS Immadi, D Lu, DA Kendall - Current Therapeutic Research, 2020 - Elsevier
… the chloro group of the lead compound PSNCBAM-1, whereas some compounds in this … Our work in reducing the rings of PSNCBAM-1 to optimize the scaffold met the end points of …
Number of citations: 5 www.sciencedirect.com
N German, AM Decker, BP Gilmour… - Journal of medicinal …, 2014 - ACS Publications
The recent discovery of allosteric modulators of the CB1 receptor including PSNCBAM-1 (4) has generated significant interest in CB1 receptor allosteric modulation. Here in the first …
Number of citations: 45 pubs.acs.org
EE Cawston, WJ Redmond, CM Breen… - British Journal of …, 2013 - Wiley Online Library
… We also compared the antagonism produced by ORG27569 and PSNCBAM-1 with that of the orthosteric inverse agonist SR141716A in the presence of CP55,940. As expected, …
Number of citations: 110 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.